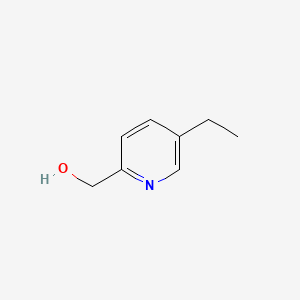

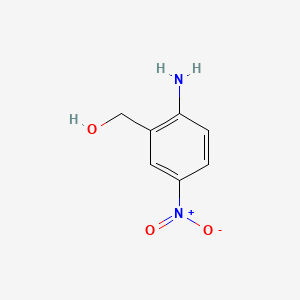

(2-アミノ-5-ニトロフェニル)メタノール

概要

説明

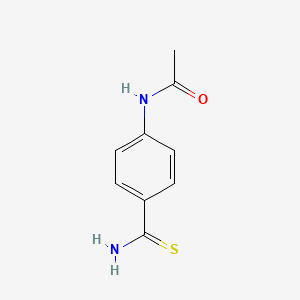

The compound of interest, 2-Amino-5-nitrobenzyl alcohol, is a chemical that has been studied in various contexts due to its biological and chemical properties. It is related to aminobenzyl alcohols (ABAs) and nitrobenzyl alcohols (NBAs), which have been shown to induce morphological transformations in Syrian hamster embryo (SHE) cells and affect intercellular communication . Additionally, 2-nitrobenzyl alcohol derivatives have been utilized for photoaffinity labeling and crosslinking with amine selectivity, indicating their potential in drug discovery and protein engineering .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and pathways. For instance, the synthesis of N-(2-chloro-5-nitrobenzyl) amino acids has been achieved through alkylation of amino acid esters, which is a precursor step to creating N-carboxyalkyl-1,4-benzothiazepine-3(2H)-one derivatives . Moreover, 2-Hydroxybenzyl alcohols have been linked with 2-nitropropane anions in a SRN1 reaction to produce 2-(2-methyl-2-nitropropyl)phenols, which upon catalytic hydrogenation yield amines .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-nitrobenzyl alcohol and its derivatives is crucial for their reactivity and biological activity. The presence of both amino and nitro groups in the molecule suggests potential for various interactions and transformations. For example, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines .

Chemical Reactions Analysis

Chemical reactions involving 2-Amino-5-nitrobenzyl alcohol and its related compounds are diverse. The metabolites of 2-nitrotoluene and 2,6-dinitrotoluene, which include 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, have been shown to bind covalently to DNA, indicating a complex metabolic activation pathway involving various enzymes and co-factors . The reactivity of these compounds with DNA suggests potential genotoxic effects, which are important considerations in toxicology studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-5-nitrobenzyl alcohol are not detailed in the provided papers, the properties of similar compounds can provide insights. For instance, the ability of nitrobenzyl alcohols to undergo phototriggered labeling and crosslinking suggests that they have photo-reactive properties . The intercellular communication effects observed with ABAs and NBAs indicate that these compounds can interact with cellular components, which is likely influenced by their physical and chemical characteristics .

科学的研究の応用

医薬品研究

(2-アミノ-5-ニトロフェニル)メタノール: は、新しい医薬品化合物の開発のための潜在的な足場として特定されています。 その構造は、緑膿菌のPqsDなど、細菌のコミュニケーションシステムにおける重要な酵素の阻害剤として作用する誘導体の合成を可能にします 。この酵素は、クオラムセンシングのためのシグナル分子の生合成において重要であり、新しい抗感染薬の開発のための標的です。

材料科学

材料科学では、この化合物は、特定の特性を持つ新規材料を作成するための前駆体として役立ちます。 たとえば、二座シッフ塩基配位子を合成するために使用でき、次に金属と錯体化して、独特の光触媒活性を有する材料を形成できます 。これらの材料は、可視光下での有機汚染物質の分解など、環境用途において特に役立ちます。

化学合成

この化合物のニトロ基とアミノ基の存在は、有機合成において汎用性の高い中間体となります。 それは、還元、置換、縮合などのさまざまな化学反応を受け、さまざまな用途を持つ幅広い化学物質を生成できます .

分析化学

分析化学では、(2-アミノ-5-ニトロフェニル)メタノールの誘導体は、金属イオンまたはその他の分析物の検出のための発色団または蛍光団として使用できます。 ニトロ基をアミンに還元し、次にアルデヒドと反応させてシッフ塩基を形成すると、化合物の光学特性が変化し、感度の高い検出方法が可能になります .

触媒

この化合物は、さまざまな化学反応のための触媒を作成するために使用できます。 遷移金属と錯体を形成することにより、酸化、還元、エポキシ化などの反応を触媒できます。これらの反応は、工業プロセスにおいて不可欠です .

生物医学研究

(2-アミノ-5-ニトロフェニル)メタノールの構造的特徴は、蛍光プローブの設計のための候補となっています。 これらのプローブは、生物医学研究で、細胞生物学を研究し、リアルタイムで生物学的プロセスを可視化するために使用できます .

環境科学

(2-アミノ-5-ニトロフェニル)メタノールから誘導された材料の光触媒特性は、環境浄化のために利用できます。 これらは、水中の有毒な染料やその他の有害な有機化合物を分解するために使用でき、廃水の浄化に貢献します .

医薬品化学

医薬品化学では、この化合物のさまざまな誘導体を形成する能力は、創薬のための貴重なツールとなっています。 これは、耐性菌株との闘いに不可欠な、潜在的な抗菌、抗菌、および抗真菌特性を持つ分子を作成するために使用できます .

Safety and Hazards

2-Amino-5-nitrobenzyl alcohol is harmful if swallowed . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting .

将来の方向性

The use of 2-Amino-5-nitrobenzyl alcohol in light-induced primary amines and o-nitrobenzyl alcohols cyclization has shown potential in drug discovery, chemical biology, and protein engineering . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .

特性

IUPAC Name |

(2-amino-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALBFKUNCXFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998483 | |

| Record name | (2-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77242-30-9 | |

| Record name | 2-Amino-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77242-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077242309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)